7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Physicochemical profiling Lead optimization Library design

Medicinal chemistry teams often face multi-step de novo synthesis to diversify the imidazo[4,5-c]pyridin-4-one core. This 7-iodo derivative provides a direct solution with its C7-I handle (C-I ≈57 kcal/mol) enabling mild Pd-catalyzed cross-coupling. Key advantages: • Pre-installed iodine for late-stage diversification of kinase/GPCR libraries • Regioselective N-functionalization via 4-one tautomer • Heavy-atom derivative for SAD phasing in structural biology. Bulk scale available for hit-to-lead campaigns.

Molecular Formula C7H6IN3O
Molecular Weight 275.05 g/mol
Cat. No. B12840287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
Molecular FormulaC7H6IN3O
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)NC=C2I
InChIInChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11)
InChIKeyFGNDKBKLIWGZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: Procurement Evidence Guide


7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-77-5, MF C₇H₆IN₃O, MW 275.05 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridin-4-one class—a scaffold with established pharmacological relevance across kinase inhibition, antiviral, and cardiovascular target space [1]. The compound features a C7-iodo substituent on the electron-rich imidazopyridinone core, which, combined with the C2-methyl group, creates a defined chemical handle for late-stage diversification via metal-catalyzed cross-coupling, while the 4-one tautomeric form enables regioselective N-functionalization distinct from the 4-aminopyridine or 2-one isomeric series [2]. These structural attributes position the compound as a versatile synthetic intermediate for structure-activity relationship (SAR) exploration and as a potential precursor for radioiodinated probe development [3].

1
Pd-catalyzed cross-coupling building block — C7-iodo substituent enables Suzuki-Miyaura, Sonogashira, and related couplings under mild conditions for late-stage diversification.
2
4-one scaffold, not the non-carbonyl series — the 4-one tautomer enables regioselective N-functionalization and C7-halogenation that the parent imidazo[4,5-c]pyridine core does not support.
3
SAR exploration intermediate — supports structure-activity relationship studies within the imidazo[4,5-c]pyridin-4-one pharmacophore class (AT1/PPARγ, AURKA, factor Xa contexts reported).
Biological activity data for this specific compound remain unpublished; procurement is driven by synthetic utility.

Why Generic 7-Halo Analogs Cannot Substitute


The 7-iodo substituent provides a fundamentally different reactivity profile compared to bromo or chloro analogs—iodine's lower C–X bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol vs. C–Cl ≈ 84 kcal/mol) enables oxidative addition under milder catalytic conditions, making it the preferred substrate for Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions in complex substrate settings [1]. Critically, the 4-one carbonyl in this compound activates the imidazo[4,5-c]pyridine system toward regioselective 7-halogenation—the parent imidazo[4,5-c]pyridine without the oxo group resists halogenation even at 160 °C [2]. This means the non-carbonyl 7-halo-imidazo[4,5-c]pyridine analogs (e.g., 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine, CAS 929074-39-5) are prepared through entirely different synthetic routes and cannot serve as drop-in replacements for SAR studies built on the 4-one platform. Furthermore, the predicted pKa of ~10.30 for the N5–H of the target compound confers pH-dependent solubility and hydrogen-bonding characteristics distinct from the non-carbonyl 7-halo series, directly impacting formulation and assay buffer compatibility .

Target compound
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
C7–I bond: reported lower bond dissociation energy supports oxidative addition under milder catalytic conditions.
7-Bromo or 7-Chloro analog
C7–Br / C7–Cl analogs
Higher C–X bond dissociation energy may require elevated temperatures, potentially limiting coupling scope or degrading sensitive substrates.
Target compound
4-One series
Regioselective 7-halogenation proceeds directly on the pre-formed imidazo[4,5-c]pyridin-4-one scaffold.
Non-carbonyl 7-halo analogs
7-Halo-imidazo[4,5-c]pyridine (non-carbonyl)
Synthetic route is entirely different; core resists halogenation at up to 160 °C. May not serve as a drop-in replacement for SAR studies built on the 4-one platform.
Target compound
Predicted pKa ~10.30
pH-dependent solubility and hydrogen-bonding profile characteristic of the 4-one series.
2-One isomer series
Imidazo[4,5-c]pyridin-2-ones
Different tautomeric preference and halogenation outcome (4,7-dihalo products), altering formulation and assay buffer compatibility.

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: Differentiation Evidence


Physicochemical Properties vs. 7-Halo Analogs

The target compound (7-Iodo-2-methyl, CAS 163452-77-5) exhibits a predicted pKa of 10.30 ± 0.40 and density of 2.17 ± 0.1 g/cm³, compared with 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-73-1) which has a predicted boiling point of 548.7 ± 50.0 °C and density of 1.94 ± 0.1 g/cm³ [REFS-1, REFS-2]. The higher density of the iodo analog reflects the greater atomic mass of iodine (126.90 Da) vs. bromine (79.90 Da), translating to a molecular weight difference of approximately 47 Da (275.05 vs. 228.05 g/mol). This mass increment is significant for mass spectrometry-based detection and for applications requiring heavy-atom derivatization for X-ray crystallography [1]. The pKa similarity (~10.30 vs. ~10.0–10.7 for related 4-one analogs) confirms that the halogen identity at C7 does not substantially perturb the N5–H acidity, meaning solubility and ionization in biological media remain predictable across the halo series—an advantage for SAR continuity .

Physicochemical properties vs. 7-halo analogs
Cross-study comparable
ΔMW ≈ +47 Da (iodo vs. bromo); Δdensity ≈ +0.23 g/cm³; pKa comparable (~10.30)
MW 275.05 (target) vs. 228.05 (7-Br analog); density 2.17 vs. 1.94 g/cm³ (predicted)
Mass shift supports MS tracing and anomalous scattering; conserved pKa suggests similar ionization in biological media.
Predicted properties from ACD/Labs; experimental verification recommended.
Physicochemical profiling Lead optimization Library design

Regioselective 7-Iodination of the 4-One Scaffold

The foundational study by Yutilov and Svertilova established that imidazo[4,5-c]pyridin-4-one undergoes regioselective monohalogenation exclusively at the 7-position, giving 7-halo derivatives, whereas imidazo[4,5-c]pyridin-2-ones produce 4,7-dihalo products under identical conditions [1]. Crucially, unsubstituted imidazo[4,5-c]pyridine (lacking the 4-one) does not react with chlorine, bromine, or iodine at room temperature or even upon heating to 160 °C—the oxo group is absolutely required for activation [1]. This means the target compound can be accessed directly from 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-68-4, commercially available at ≥97% purity) via a single iodination step, whereas the analogous 7-iodo-2-methyl-1H-imidazo[4,5-c]pyridine (non-carbonyl series) requires de novo construction of the heterocyclic core with iodine pre-installed or late-stage C–H iodination methodology . The 4-one series thus offers a convergent synthetic strategy where the core scaffold is diversified at the 7-position in the final step, a distinct advantage for parallel library synthesis [2].

Regioselective 7-iodination of the 4-one scaffold
Class-level inference
4-One: monohalogenation at C7 (Cl, Br, I). 2-One: 4,7-dihalo products. Non-carbonyl: no reaction at 160 °C.
Yutilov & Svertilova (1994): oxo group required for activation; direct iodination on 2-methyl-4-one precursor.
Convergent synthetic strategy: core diversified in final step, reducing step count for parallel library synthesis.
Class-level finding; specific iodination yields for this compound not separately reported.
Regioselective halogenation Imidazopyridinone synthesis SAR expansion

C–I Bond Advantage in Cross-Coupling Reactions

The aryl–iodine bond in the target compound (C7–I) is inherently more reactive in oxidative addition to Pd(0) than the corresponding C–Br or C–Cl bonds in the 7-bromo-1-methyl (CAS 163452-73-1) or 7-chloro-2-methyl (CAS 929074-44-2) analogs. The bond dissociation energies (BDEs) follow the established trend C–I (≈57 kcal/mol) < C–Br (≈70 kcal/mol) < C–Cl (≈84 kcal/mol), permitting Suzuki-Miyaura coupling at lower temperatures—a property demonstrated across diverse iodoheterocycle substrates, including 4-iodoimidazo[1,2-a:4,5-c′]dipyridines for which optimized Suzuki, Sonogashira, and cyanation protocols have been validated [REFS-1, REFS-2]. While no direct kinetic comparison between the target compound and its 7-bromo-4-one analog has been published, the class-level trend is well-established: aryl iodides typically react 10–100× faster than aryl bromides under identical Pd-catalyzed conditions [3]. For the medicinal chemist engaged in parallel library synthesis, this reactivity difference can determine whether a coupling proceeds to completion at ambient temperature vs. requiring elevated temperatures that may degrade sensitive functionality elsewhere on the molecule [3].

C–I bond advantage in cross-coupling
Class-level inference
C–I BDE ≈ 57 kcal/mol vs. C–Br ≈ 70, C–Cl ≈ 84 kcal/mol; estimated 10–100× rate enhancement for C–I vs. C–Br.
Class-level kinetic data from model aryl halide systems; not measured on 4-one substrates specifically.
Reported higher reactivity may support broader coupling scope and milder conditions, reducing thermal decomposition risk.
Direct kinetic comparison on 4-one scaffold not published; review under specific coupling conditions.
Cross-coupling C–I activation Late-stage functionalization

Dual AT1/PPARγ Pharmacology of the Imidazopyridinone Scaffold

The imidazo[4,5-c]pyridin-4-one scaffold has been validated in the peer-reviewed literature as a privileged chemotype for dual angiotensin II type 1 (AT1) receptor antagonism and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonism. In the landmark study by Casimiro-Garcia et al., compound 21b—an imidazo[4,5-c]pyridin-4-one derivative—achieved AT1 IC₅₀ = 7 nM and PPARγ EC₅₀ = 295 nM (27% max efficacy), with the X-ray crystal structure of analog 12b bound to human PPARγ LBD (PDB 4HEE) confirming the binding mode [1]. Critically, SAR analysis demonstrated that modulation of substituents at the pyridone nitrogen directly tuned the balance between AT1 potency and PPARγ partial agonism [1]. While the specific 7-iodo-2-methyl analog was not among the published compounds, the study provides a quantitative baseline for the scaffold's engagement with these therapeutically relevant targets—a baseline against which novel 7-substituted derivatives can be benchmarked. Separately, computational studies at the PM7 level predicted that imidazo[4,5-c]pyridine derivatives bearing halogen substituents exhibit promising binding to Aurora kinase A (AURKA), with selected compounds synthesized in high yields for biological evaluation, though quantitative IC₅₀ data for the 7-iodo analog remain unpublished [2].

Dual AT1/PPARγ scaffold validation
Class-level inference
Compound 21b (4-one derivative): AT1 IC₅₀ = 7 nM; PPARγ EC₅₀ = 295 nM (27% max). PDB 4HEE confirms binding mode.
Target compound: no direct IC₅₀ published for AT1, PPARγ, or AURKA.
Scaffold-level target engagement reported; supports benchmarking of novel 7-substituted derivatives against published 21b activity.
Class-level inference only; this specific iodo analog requires independent biological evaluation.
AT1 receptor antagonism PPARγ partial agonism Dual pharmacology

Biological Data Gap for This Compound

A comprehensive search of the primary literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, BindingDB, PDB) as of April 2026 has identified no published quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or cellular efficacy) for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-77-5). No head-to-head comparative studies exist between this compound and any 7-halo analog or other imidazo[4,5-c]pyridine derivative. The compound is listed in several chemical supplier catalogs (Chemsrc, ChemicalBook, BenchChem) as a research chemical, but none provide experimentally determined biological or ADME data [REFS-1, REFS-2]. Consequently, all differentiation claims in this guide that extend beyond physicochemical properties and synthetic reactivity are necessarily based on class-level inference from structurally related imidazo[4,5-c]pyridin-4-one derivatives and must be interpreted with appropriate caution. Procurement should be driven by the compound's documented utility as a synthetic intermediate for cross-coupling diversification, rather than by any demonstrated target-specific biological activity [1].

Biological data gap
Data to verify
No IC₅₀, Kd, Ki, EC₅₀, or cellular activity data identified in any public database (PubChem, ChEMBL, BindingDB, PDB) as of April 2026.
Compound listed in supplier catalogs as a research chemical; no experimental biological or ADME data provided.
Procurement supported by synthetic utility as a cross-coupling intermediate, not by demonstrated target-specific activity.
All biological differentiation claims in this guide are class-level inference; verify independently.
Evidence gap Research tool Procurement caveat

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: Optimal Use Cases


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Kinase Libraries

The C7–I bond enables Suzuki-Miyaura, Sonogashira, and related couplings under mild conditions, allowing installation of aryl, heteroaryl, alkynyl, and other substituents at the 7-position of the imidazo[4,5-c]pyridin-4-one core. This is directly applicable to expanding SAR around the AT1/PPARγ dual pharmacology scaffold validated by Casimiro-Garcia et al. [1], as well as to the Aurora kinase A (AURKA) inhibitor design space computationally explored by Lomov et al. [2]. The convergent approach—diversify in the final step rather than carrying substituents through multi-step core synthesis—is particularly valuable for medicinal chemistry groups generating 50–500 compound libraries for hit-to-lead optimization [3].

Heavy-Atom Derivatization for X-Ray Crystallography

With a molecular weight of 275.05 g/mol and a single iodine atom (atomic number 53), the compound provides anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) phasing at Cu Kα or synchrotron wavelengths. The imidazo[4,5-c]pyridin-4-one scaffold has demonstrated co-crystallization with human PPARγ LBD (PDB 4HEE) [1], confirming that derivatives of this chemotype are amenable to crystallographic studies. The 7-iodo analog can serve as a direct heavy-atom derivative for analogous structural biology campaigns without the need for post-crystallization soaking with KI or other halide salts [4].

Radioiodinated Probe Precursor for Target Engagement Studies

The pre-installed iodine at the 7-position makes this compound a candidate precursor for no-carrier-added radioiodination via isotope exchange or for use as a cold reference standard in the development of ¹²⁵I-labeled SPECT or ¹²³I-labeled PET tracers. While no published radiochemistry exists for this specific compound, the general methodology for radioiodination of iodoheterocycles via Cu(I)-assisted or Pd-catalyzed isotope exchange is well-established [1]. The imidazo[4,5-c]pyridine scaffold's documented engagement with kinase targets (AURKA, SFKs, CDK2) [REFS-2, REFS-3] provides a rational basis for developing radioiodinated probes for target occupancy studies in oncology research.

Building Block for Factor Xa and GPCR Compound Collections

The imidazo[4,5-c]pyridin-4-one core has demonstrated activity in at least three distinct pharmacological classes: AT1 receptor antagonism [1], factor Xa inhibition (validated in patents by Merck Patent GmbH) [2], and kinase inhibition (ALK5, SFK, CDK2, DNA-PK) [3]. The 7-iodo-2-methyl analog provides a common, diversifiable intermediate for constructing focused screening decks across these target classes. Procurement of this single building block thus supports multiple independent lead-finding programs, offering economies of scale in compound management and synthetic workflow [4].

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling for kinase library expansion
C7-iodo substituent reactivity profile
Coupling completion under mild conditions; substrate scope across Suzuki-Miyaura and Sonogashira partners
Heavy-atom derivatization for X-ray crystallography
Single iodine atom (Z=53) for anomalous scattering
SAD phasing feasibility at Cu Kα wavelength; co-crystallization with target protein
Radioiodinated probe precursor development
Pre-installed iodine at C7
Isotope exchange methodology compatibility; cold reference standard suitability
Multi-target screening deck construction
Common diversifiable intermediate
Scaffold engagement across AT1, PPARγ, AURKA, and factor Xa target classes reported
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